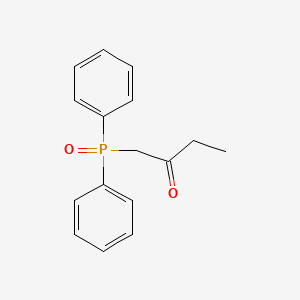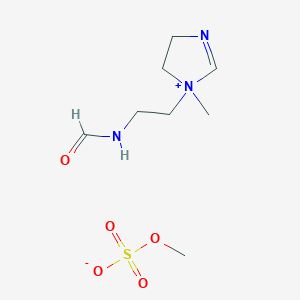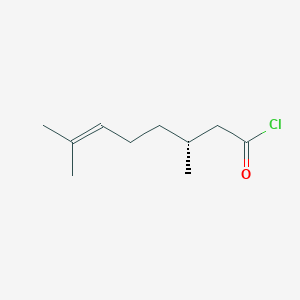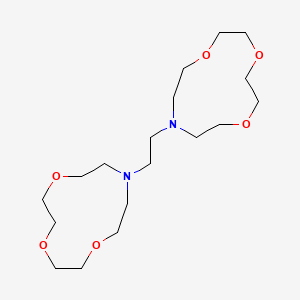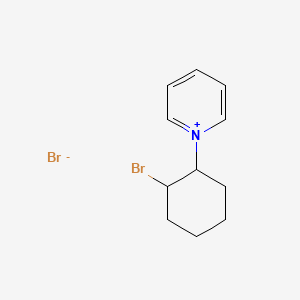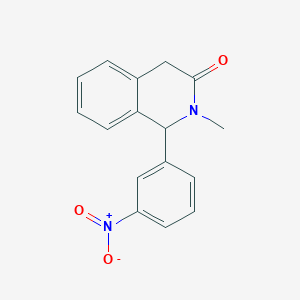
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a dihydroisoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The acylation of the nitrophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The formation of the isoquinoline ring system through an intramolecular cyclization reaction, often facilitated by heating and the use of a strong acid or base.
Reduction: The reduction of the nitro group to an amine, which can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids for electrophilic and nucleophilic substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting neurological disorders, cancer, and infectious diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitro-1,2-dihydroisoquinoline: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of the nitrophenyl group and the dihydroisoquinolinone core
Propiedades
Número CAS |
78634-31-8 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-methyl-1-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C16H14N2O3/c1-17-15(19)10-11-5-2-3-8-14(11)16(17)12-6-4-7-13(9-12)18(20)21/h2-9,16H,10H2,1H3 |
Clave InChI |
CLCPGRMLGDILOE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C2=CC=CC=C2CC1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


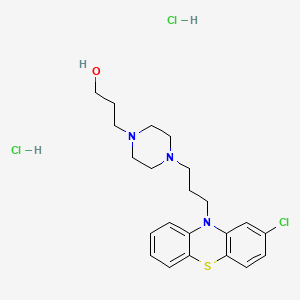
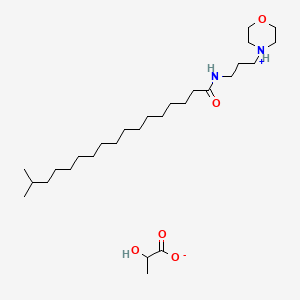
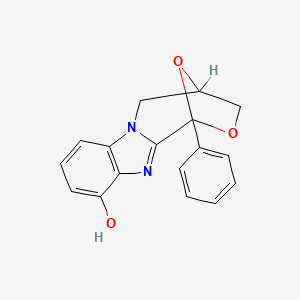
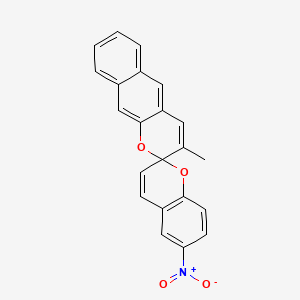
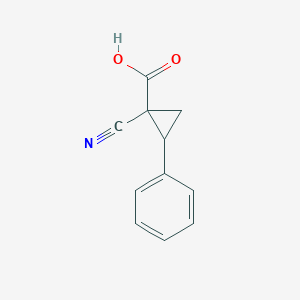
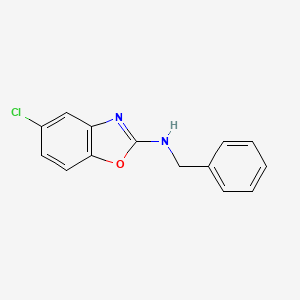
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
